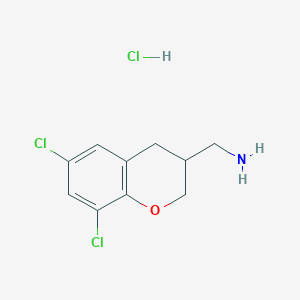
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride
Descripción general
Descripción
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride, also known as DCCM-HCl, is a synthetic compound that has been used for a variety of scientific research applications. DCCM-HCl is a crystalline solid that is soluble in water and has a molecular weight of 289.1 g/mol. It is a derivative of the amine hydrochloride family, and it has been used in a variety of laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Fluorescent Labeling of Methylamine
Huimin Ma, U. Jarzak, and W. Thiemann designed a fluorescent labeling probe, 8-(4,6-dichloro-1,3,5-triazinoxy)quinoline, for in situ monitoring of highly volatile methylamine. This probe labels spectroscopically inert methylamine, enabling significant changes in fluorescence properties useful for detecting methylamine released during specific chemical processes, such as the hydrolysis of N-methylcarbamates like ethiofencarb (Ma, Jarzak, & Thiemann, 2001).
Chemical Synthesis and Biological Evaluation
M. Salem, M. I. Marzouk, Salman Ali, and H. Madkour utilized the active methyl functionality of similar dichloro-chromenones for synthesizing derivatives with potential antibacterial and antifungal activities. These synthetic pathways illustrate the versatility of chromenone derivatives in creating a variety of heterocyclic systems, which might hint at the broad synthetic and medicinal applications of compounds like "(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride" (Salem et al., 2012).
Spectroscopic and Crystal Structure Analysis
Research by Kasey Trotter, N. Arulsamy, and E. Hulley on the crystal structure of a ruthenium complex with a related ligand highlights the potential for detailed structural and binding studies. Such studies can offer insights into the coordination chemistry of chroman-derivatives, potentially applicable to "(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride" for understanding its interaction with metals and other molecules (Trotter, Arulsamy, & Hulley, 2015).
Novel Synthesis Routes and Reactions
The work of V. Y. Korotaev, I. Kutyashev, A. Barkov, and V. Y. Sosnovskikh on the highly diastereoselective synthesis of chromanes from chromenes underlines the synthetic potential of chroman derivatives in generating structurally complex and stereochemically rich molecules. Such research underscores the versatility of chroman derivatives in organic synthesis and their potential utility in developing novel compounds and materials (Korotaev et al., 2017).
Propiedades
IUPAC Name |
(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8;/h2-3,6H,1,4-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETOWPPWKWKYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2Cl)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)

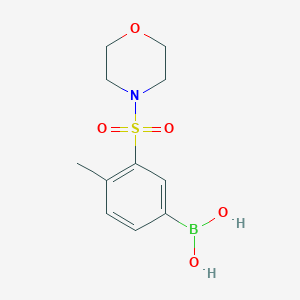



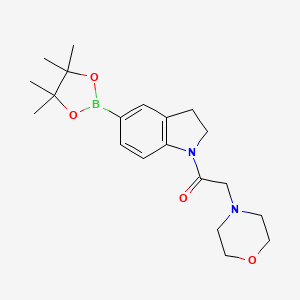

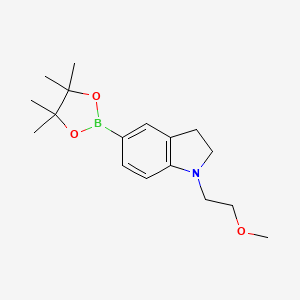
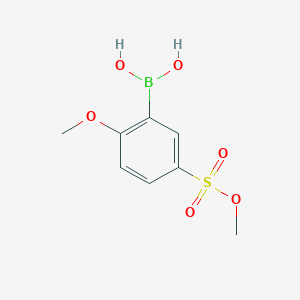
![4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine](/img/structure/B1458618.png)
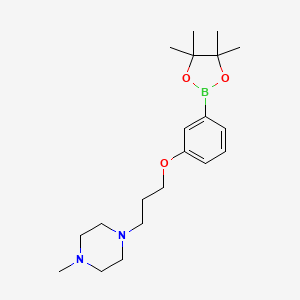
![methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458620.png)